m-PEG8-NHS ester

Linker length spacer arm steric hindrance

Polydisperse PEG reagents cause heterogeneous conjugates and complex mass spectra, complicating regulatory submissions. m-PEG8-NHS ester (MW 509.54) is a monodisperse, amine-reactive linker with a precisely defined 30.8 Å spacer arm, enabling reproducible ADC and bioconjugate synthesis. Key benefits: (1) Monodisperse: single MW eliminates MS heterogeneity for IND-enabling studies; (2) Non-cleavable linker: validated for ADC strategies requiring intracellular catabolism-dependent release (see WO2019149637A1); (3) Optimized spacer: 30.8 Å balances solubility, conjugation efficiency, and reduced renal clearance. Supplied at ≥98% purity with QC documentation; ships globally with cold-chain options.

Molecular Formula C22H39NO12
Molecular Weight 509.5 g/mol
CAS No. 756525-90-3
Cat. No. B609300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG8-NHS ester
CAS756525-90-3
Synonymsm-PEG8-NHS ester
Molecular FormulaC22H39NO12
Molecular Weight509.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H39NO12/c1-27-6-7-29-10-11-31-14-15-33-18-19-34-17-16-32-13-12-30-9-8-28-5-4-22(26)35-23-20(24)2-3-21(23)25/h2-19H2,1H3
InChIKeyIBZNTYBFTKFSMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1000 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG8-NHS Ester Procurement Guide for ADC & Bioconjugation


m-PEG8-NHS ester (CAS 756525-90-3) is a monodisperse, methyl-terminated polyethylene glycol (PEG) linker containing eight ethylene glycol (EG) units and functionalized with an N-hydroxysuccinimide (NHS) ester group . It has a defined molecular weight of 509.54 g/mol, a linear spacer arm of approximately 30.8 Å, and is supplied as a colorless to light yellow viscous liquid or solid with typical purity specifications of ≥95–>98% depending on the vendor [1]. The compound is a non-cleavable, amine-reactive crosslinking reagent widely used in the synthesis of antibody-drug conjugates (ADCs), protein PEGylation, and surface functionalization applications where precise linker length control is required .

Why m-PEG8-NHS Ester Cannot Be Substituted with PEG4/PEG12


In-class PEG-NHS ester compounds with different ethylene glycol unit counts (e.g., PEG4 with n=4, PEG12 with n=12) are not interchangeable due to quantifiable differences in spacer arm length, which directly governs steric accessibility, conjugate flexibility, and downstream biological performance [1]. Specifically, MS(PEG)4 provides a 15.6 Å spacer arm, MS(PEG)8 provides 30.8 Å, MS(PEG)12 provides 44.9 Å, and MS(PEG)24 provides 88.2 Å—differences that alter hydrodynamic radius, proteolytic accessibility, and in vivo circulation half-life . Furthermore, shorter PEG4 linkers offer reduced flexibility but more rapid reaction kinetics due to lower steric hindrance, while longer PEG12 linkers provide enhanced aqueous solubility but may reduce conjugation efficiency to sterically constrained sites [2]. The 8-unit PEG8 configuration represents a deliberate midpoint optimization that balances these competing parameters for many ADC and PEGylation applications where both adequate solubility and efficient conjugation to partially buried lysine residues are required [3].

Quantitative Evidence: m-PEG8-NHS vs. PEG4, PEG12 & TFP Esters


Spacer Arm Length: PEG8 vs. PEG4 and PEG12

m-PEG8-NHS ester contains 8 ethylene glycol units and provides a spacer arm length of 30.8 Å (approximately 26 atoms extended chain length or 29.8 Å depending on measurement methodology), which is approximately double the 15.6 Å length of m-PEG4-NHS ester and significantly shorter than the 44.9 Å length of m-PEG12-NHS ester [1]. This quantitative difference in physical reach directly determines the spatial freedom between conjugated moieties and influences whether the NHS ester can access sterically shielded primary amines on folded proteins or dense surface coatings [2].

Linker length spacer arm steric hindrance ADC PROTAC

Hydrolytic Stability: NHS Ester vs. TFP Ester

The NHS ester moiety of m-PEG8-NHS ester undergoes competing hydrolysis in aqueous buffers, with the rate of hydrolysis to the free carboxylic acid increasing as pH increases . Optimal amine conjugation occurs at pH 7.0–7.5 for the NHS ester, with hydrolysis becoming progressively more competitive at higher pH values . In contrast, tetrafluorophenyl (TFP) esters—an alternative amine-reactive chemistry—exhibit demonstrably greater hydrolytic stability in aqueous buffers and can be used at slightly higher optimal pH ranges of 7.5–8.0 . This differential stability directly impacts reaction yield optimization and reagent handling protocols .

Hydrolysis aqueous stability NHS ester TFP ester pH dependence

Molecular Weight, Solubility & Monodispersity

m-PEG8-NHS ester has a precise molecular weight of 509.54 g/mol (monodisperse, single compound) and demonstrates DMSO solubility of ≥100 mg/mL (196.26 mM), with additional solubility in DCM, DMF, acetonitrile, and methylene chloride [1]. This contrasts with polydisperse PEG reagents of similar nominal molecular weight, which contain a distribution of chain lengths that can introduce batch-to-batch variability in conjugation stoichiometry and conjugate characterization . The 8-unit discrete PEG chain is protected under U.S. Patent 7,888,536 B2 covering single molecular weight dPEG® technology .

Solubility DMSO monodisperse molecular weight PEGylation

Validated PK & Therapeutic Peptide Applications

m-PEG8-NHS ester (product QBD-10260) has been specifically validated in peer-reviewed studies demonstrating PK improvement of organophosphorus hydrolase in therapeutic applications and in the design of a delivery mechanism for an anti-HIV therapeutic peptide . Additional published applications include imaging, coating of carbon nanotubes, gold nanoshells, silica-shelled quantum dots, peptide synthesis, and development of antibacterial/cytotoxic dendrimers . While systematic head-to-head PK comparisons with PEG4 or PEG12 analogs in identical systems are not located, the 8-unit PEG8 configuration provides an intermediate molecular weight (509.54 g/mol) that increases hydrodynamic volume sufficiently to reduce renal clearance without imposing the excessive size-related tissue penetration limitations associated with longer PEG chains .

Pharmacokinetics in vivo PEGylation organophosphorus hydrolase therapeutic peptide

Non-Cleavable ADC Linker Classification

m-PEG8-NHS ester is classified as a non-cleavable ADC linker, meaning that once conjugated to an antibody and payload, the linker remains intact through systemic circulation and requires complete intracellular antibody catabolism within lysosomes to release the active cytotoxic payload [1]. This non-cleavable design contrasts with cleavable ADC linkers (e.g., those containing disulfide bonds, hydrazones, or protease-sensitive peptide sequences) that release payload via chemical or enzymatic cleavage in specific tumor microenvironments or intracellular compartments [2]. The non-cleavable approach, as exemplified in Patent WO2019149637A1 where m-PEG8-NHS ester was used to prepare ADC conjugates with NAMPT inhibitors, provides distinct stability advantages in circulation but imposes specific requirements on payload design (the cytotoxic agent must retain activity even when conjugated to an amino acid residue) .

ADC linker non-cleavable antibody-drug conjugate intracellular catabolism payload release

Application Scenarios for m-PEG8-NHS Ester


Non-Cleavable ADC Linker for NAMPT Inhibitor Conjugates

m-PEG8-NHS ester is the appropriate procurement choice for ADC programs adopting a non-cleavable linker strategy, as exemplified by the NAMPT inhibitor ADC conjugates described in Patent WO2019149637A1 . The 30.8 Å spacer arm provides sufficient distance between antibody and payload to minimize steric interference while maintaining the stability required for intracellular catabolism-dependent drug release. Procurement of this specific compound—rather than PEG4 or PEG12 analogs—ensures the linker length is matched to the validated patent methodology, which may be relevant for freedom-to-operate considerations and regulatory consistency .

Monodisperse Protein PEGylation for Characterizable Conjugates

For protein PEGylation applications where conjugate characterization by mass spectrometry is required (e.g., IND-enabling studies, regulatory submissions), m-PEG8-NHS ester's monodisperse, single-molecular-weight nature (509.54 g/mol) is essential . The discrete chain length eliminates the batch-to-batch heterogeneity and complex MS spectra associated with polydisperse PEG reagents . The 30.8 Å spacer length provides a balanced increase in hydrodynamic volume to reduce renal clearance without the excessive size that might impair tissue penetration—a midpoint optimization validated by published PK improvement studies with organophosphorus hydrolase .

Nanomaterial Surface Functionalization & Anti-Fouling

m-PEG8-NHS ester is validated for coating carbon nanotubes, gold nanoshells, and silica-shelled quantum dots in published imaging applications, where the 8-unit PEG spacer reduces non-specific binding and improves colloidal stability in biological media . The 30.8 Å extended chain length provides adequate surface passivation while the NHS ester enables covalent attachment to amine-functionalized surfaces. The monodisperse nature ensures reproducible surface density calculations, and the DMSO solubility of ≥100 mg/mL facilitates preparation of concentrated coating solutions .

Therapeutic Peptide Conjugation with Controlled pH

For conjugation to pH-sensitive therapeutic peptides (such as the anti-HIV peptide delivery system validated with this compound), m-PEG8-NHS ester is appropriate due to its optimal reactivity at pH 7.0–7.5, which is compatible with maintaining peptide structural integrity . Researchers should note the competing hydrolysis pathway and prepare fresh stock solutions in dry DMSO or DMF stored at –20°C with moisture exclusion. For applications requiring extended aqueous incubation or higher pH, TFP ester alternatives may offer improved hydrolytic stability, but m-PEG8-NHS ester remains the appropriate choice for standard rapid conjugation protocols at near-neutral pH .

Technical Documentation Hub

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